
Pyributicarb 10 microg/mL in Cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyributicarb is a chemical compound used primarily as a reference material in various analytical applications. It is often prepared in a solution with cyclohexane at a concentration of 10 micrograms per milliliter. This compound is known for its high purity and stability, making it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyributicarb involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. The exact synthetic route can vary depending on the desired purity and application of the compound .
Industrial Production Methods: In industrial settings, pyributicarb is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves multiple purification steps, including crystallization and chromatography, to achieve the desired level of purity. The final product is then dissolved in cyclohexane to create a standard solution with a concentration of 10 micrograms per milliliter .
Chemical Reactions Analysis
Types of Reactions: Pyributicarb undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions: Common reagents used in the reactions involving pyributicarb include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of pyributicarb depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds.
Scientific Research Applications
Pyributicarb is widely used in scientific research due to its high purity and stability. In chemistry, it serves as a reference material for calibrating analytical instruments like HPLC and gas chromatography (GC). In biology and medicine, pyributicarb is used in studies involving enzyme inhibition and drug metabolism. Its stability in cyclohexane makes it suitable for long-term storage and use in various experimental setups .
Mechanism of Action
The mechanism of action of pyributicarb involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and experimental conditions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to pyributicarb include other carbamate derivatives and reference materials used in analytical chemistry. Examples include carbaryl, propoxur, and aldicarb. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity .
Uniqueness: Pyributicarb stands out due to its high purity and stability in cyclohexane, making it particularly suitable for use in HPLC and GC. Its versatility in undergoing various chemical reactions also enhances its applicability in different fields of research .
Properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
O-(3-tert-butylphenyl) N-[(6-methoxypyridin-2-yl)methyl]carbamothioate |
InChI |
InChI=1S/C18H22N2O2S/c1-18(2,3)13-7-5-9-15(11-13)22-17(23)19-12-14-8-6-10-16(20-14)21-4/h5-11H,12H2,1-4H3,(H,19,23) |
InChI Key |
DKZJUGVAHNJFMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC(=S)NCC2=NC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


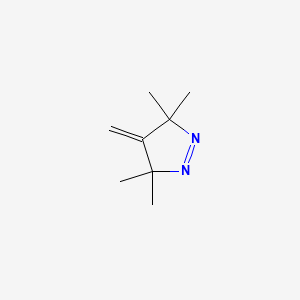
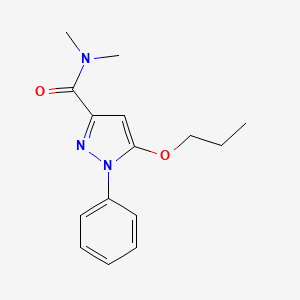
![dipotassium;(2R,3S,4R,5R)-4-hydroxy-5-[5-[hydroxy(phosphonooxy)phosphoryl]oxy-2,4-dioxopyrimidin-1-yl]-2-(oxidomethyl)oxolan-3-olate;trihydrate](/img/structure/B13802268.png)

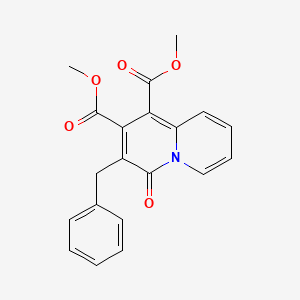
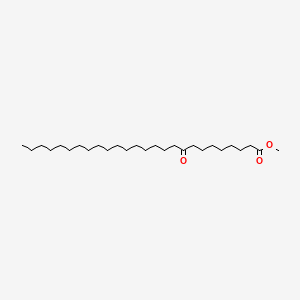
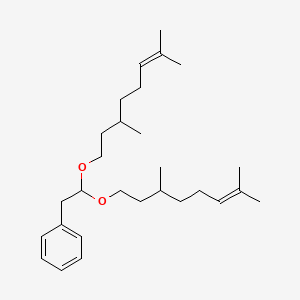
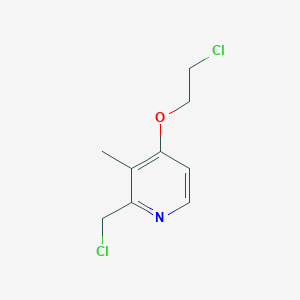


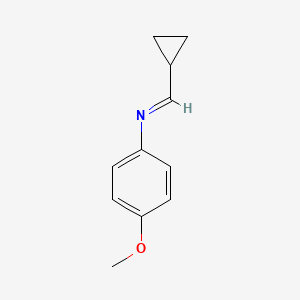
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
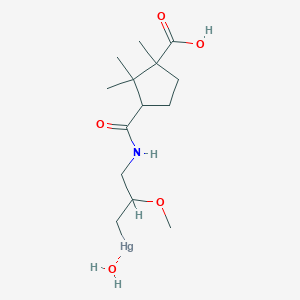
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)
